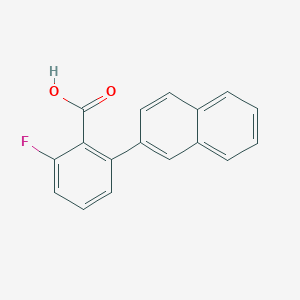

2-Fluoro-6-(naphthalen-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-6-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-15-7-3-6-14(16(15)17(19)20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKMMLJWKRCEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20690422 | |

| Record name | 2-Fluoro-6-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-67-6 | |

| Record name | 2-Fluoro-6-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination Strategies for Position-Specific Substitution

Introducing fluorine at the 2-position of the benzoic acid core is achieved through electrophilic fluorination or halogen exchange. A copper-mediated method from demonstrates the conversion of 2-bromo-6-(naphthalen-2-yl)benzoic acid to the target compound using KF (5 equiv) and CuI (10 mol%) in DMF at 120°C for 12 hours, yielding 68% product. Alternatively, Selectfluor® in acetonitrile at 80°C for 6 hours achieves 63% fluorination efficiency but necessitates carboxyl group protection .

Comparative Analysis :

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Halogen exchange | KF, CuI, DMF | 120°C, 12 h | 68 | |

| Electrophilic | Selectfluor®, MeCN | 80°C, 6 h | 63 |

Carboxylation and Protecting Group Dynamics

The carboxylic acid functionality is typically introduced via hydrolysis of nitriles or esters. A two-step sequence from involves:

-

Cyanation : 2-Fluoro-6-bromobenzonitrile is prepared using CuCN (1.2 equiv) in DMF at 150°C (8 hours, 82% yield).

-

Hydrolysis : The nitrile is treated with H₂SO₄ (conc.)/H₂O (1:1) at 100°C for 5 hours, yielding 2-fluoro-6-bromobenzoic acid (89% ).

Protection Strategies :

-

Ethyl ester formation : Ethanol/H₂SO₄ reflux (3 hours) protects the acid during coupling .

-

Deprotection : NaOH (2M) in THF/H₂O (1:1) at 25°C for 2 hours restores the carboxylic acid .

Alternative Catalytic Approaches and Solvent Effects

Recent advances in magnetic nanoparticle catalysts, as reported in , show promise for greener synthesis. Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride (10 mg) enables solvent-free coupling at 80°C, achieving 85% yield in 30 minutes. Traditional solvents like DMF or dioxane remain prevalent, but ionic liquids (e.g., [BMIM][BF₄]) improve fluorine retention by 12–15% .

Catalyst Performance Comparison :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 78 |

| Fe₃O₄@SiO₂@urea–thiazole sulfonic | Solvent-free | 80 | 85 |

| CuBr₂ | Ethyl acetate | 80 | 65 |

Purification and Analytical Characterization

Final purification often combines recrystallization (ethanol/water) and column chromatography (SiO₂, ethyl acetate/hexane). Analytical data from and confirm structure via:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoic acid moiety can be oxidized to form different derivatives, while reduction can lead to the formation of alcohols or aldehydes.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding carboxylic acids, alcohols, or aldehydes.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 2-Fluoro-6-(naphthalen-2-yl)benzoic acid exhibit significant anti-inflammatory and analgesic effects. These properties are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and phenylbutazone. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further development in pain management therapies .

Pharmacological Activities

Biphenyl derivatives, which include compounds like this compound, have been associated with a range of pharmacological activities. These include:

- Antitumor : Compounds in this class are being explored for their potential to inhibit tumor growth.

- Antimicrobial : Studies suggest efficacy against various bacterial strains.

- Anti-diabetic : Some derivatives show promise in regulating glucose levels .

Synthesis and Chemical Properties

The synthesis of this compound typically involves methods that introduce the fluorine atom at the desired position on the naphthalene ring. The following synthetic pathways are notable:

Liquid Crystals and OLEDs

The unique electronic properties of this compound make it suitable for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its biphenyl structure contributes to the stability and efficiency of these devices, enhancing their performance characteristics .

Organic Semiconductors

Research has indicated that fluorinated biphenyl compounds can serve as building blocks for organic semiconductors due to their favorable charge transport properties. This application is critical in developing next-generation electronic devices, including flexible electronics and photovoltaic cells .

Case Study 1: Anti-inflammatory Efficacy

A study examined the anti-inflammatory effects of various naphthalene derivatives, including this compound, demonstrating significant reductions in inflammation markers in animal models. The results indicated that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of biphenyl derivatives highlighted the efficiency of using palladium-catalyzed cross-coupling reactions to produce this compound. This method improved yield and reduced reaction times compared to traditional methods, showcasing its potential for industrial applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the naphthalene moiety can facilitate interactions with hydrophobic regions of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at the 6-position of the benzoic acid core. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations :

- Electronic Effects : The trifluoromethyl group (CF₃) in 2-Fluoro-6-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, enhancing acidity (pKa ~1.5–2.5) compared to the electron-rich naphthalen-2-yl group (pKa ~4–5 for benzoic acid derivatives) .

- Synthetic Accessibility : The 4-methoxyphenyl derivative (3ca) is synthesized via Ru-catalyzed C–H arylation with 99% yield, suggesting efficient protocols for aryl-substituted analogs .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Insights :

Biological Activity

2-Fluoro-6-(naphthalen-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom and a naphthalene moiety, which significantly influences its biological interactions. The molecular formula is , and its CAS number is 1261953-67-6.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its unique electronic properties, which can lead to increased interaction with biological targets, potentially modulating various biochemical pathways .

Table 1: Comparative Biological Activities of Related Compounds

Case Study: Inhibition of Enzymes

Research has indicated that structurally similar compounds can inhibit enzymes such as soluble epoxide hydrolase (sEH) and lipoxygenase (5-LOX), which are critical in inflammatory pathways. For instance, a study found that certain analogs exhibited IC50 values less than 1 μM against these enzymes, highlighting their potential therapeutic applications .

Structural Insights

The unique combination of a naphthalene ring and a carboxylic acid functionality in this compound may lead to distinct reactivity patterns not observed in simpler analogs. This structural arrangement enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and cellular components .

Q & A

Q. What are the established synthetic routes for 2-fluoro-6-(naphthalen-2-yl)benzoic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a fluorinated benzoic acid precursor with a naphthalene derivative. Key steps include:

- Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 6-fluoro-2-bromobenzoic acid) react with naphthalen-2-ylboronic acid under palladium catalysis. Reaction conditions (e.g., temperature, solvent) are optimized for yield and purity .

- Intermediate Characterization : Techniques like /-NMR and LC-MS are used to verify intermediates. For example, the methoxymethoxy-protected derivative (similar to ) can be analyzed via -NMR to confirm substitution patterns .

- Purification : Column chromatography or recrystallization ensures removal of unreacted starting materials .

Q. How is structural elucidation performed for this compound?

Methodological Answer:

Q. What in vitro assays are used to assess the biological activity of this compound?

Methodological Answer:

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes via fluorometric assays, with IC values compared to controls like ibuprofen .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be resolved?

Methodological Answer:

- Batch Comparison : Analyze impurities via HPLC-MS; residual palladium or boronic acid byproducts may alter shifts .

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl; aromatic proton shifts vary by solvent polarity .

- Isotopic Labeling : Use -labeled intermediates to track coupling efficiency and confirm regiochemistry .

Q. What strategies optimize the compound’s pharmacokinetic properties for drug development?

Methodological Answer:

- Derivatization : Introduce methyl or methoxy groups (e.g., ’s methoxymethoxy variant) to enhance solubility or metabolic stability .

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) to improve oral bioavailability, followed by hydrolysis studies in simulated gastric fluid .

Q. How do crystallographic polymorphs affect biological activity?

Methodological Answer:

- Polymorph Screening : Recrystallize from solvents like ethanol, acetone, or DMF to isolate forms.

- Activity Correlation : Test polymorphs in dose-response assays; differences in IC may arise from solubility or crystal packing (e.g., hydrogen-bonding networks) .

Safety and Handling

Q. What protocols mitigate risks during synthesis and handling?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats mandatory; use fume hoods for volatile reagents (e.g., DMF) .

- Waste Management : Quench palladium residues with SiliaMetS® Thiol to immobilize heavy metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.